(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Overview
Description
“®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” is a chemical compound with the empirical formula C10H16N2O3S . It has a molecular weight of 244.31 .
Synthesis Analysis
While specific synthesis methods for “®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” were not found, a related compound, 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid, was synthesized in a six-step process involving methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of “®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” consists of a methoxy group, an aminopropyl group, and a benzenesulfonamide group .
Physical and Chemical Properties Analysis
“®-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide” is a compound with a molecular weight of 244.31 . Further physical and chemical properties were not found in the search results.
Scientific Research Applications
Alpha-1 Adrenoceptor Antagonism
Research has identified (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide as a potent alpha-1 adrenoceptor antagonist. Studies demonstrate its competitive antagonism against phenylephrine-induced contraction, with a high degree of selectivity for postjunctional alpha-1 adrenoceptors over alpha-2 adrenoceptors. This selectivity contributes to its hypotensive activity (Honda, Nakagawa, & Terai, 1987), (Honda & Nakagawa, 1986).
Radioligand Binding Properties
Another study focused on the binding properties of this compound, exploring its rapid association with binding sites in rat hippocampus and spleen membranes. The research highlighted its potential as a radioligand due to its saturable and specific binding characteristics (Yazawa, Takanashi, Sudoh, Inagaki, & Honda, 1992).
Antitumor Activity
In the realm of cancer research, this compound-related compounds have been evaluated for their antitumor properties. Compounds in this category have demonstrated significant inhibitory effects on various cancer cell lines, with some advancing to clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Urological Applications
This compound has also been evaluated for its effectiveness in treating benign prostatic hypertrophy. Clinical studies have shown that it can significantly reduce symptoms like nocturia and urgency, with improvements in urodynamic studies (Kawabe, Ueno, Takimoto, Aso, & Kato, 1990), (Kawabe, Ueno, Takimoto, Aso, & Kato, 1990).
Chiral Separation and Analysis
Research has been conducted on the chiral separation of this compound, providing insights into its stereochemical properties and potential for use in pharmaceutical analysis (Maier, Horáková, Petr, Tesařová, Coufal, & Ševčı́k, 2005).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of self-assembling macrobicyclic cryptand-type organic cages .
Mode of Action
R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide likely interacts with its targets through a dynamic covalent chemistry approach. This involves the condensation of tris (2-aminopropyl)amine with structurally different dialdehydes . The resulting structures exhibit remarkable self-sorting behavior with efficient component selection .
Biochemical Pathways
The compound’s involvement in the synthesis of self-assembling macrobicyclic cryptand-type organic cages suggests it may influence pathways related to molecular self-assembly and dynamic covalent chemistry .
Result of Action
Its role in the synthesis of self-assembling macrobicyclic cryptand-type organic cages suggests it may contribute to the formation of these complex structures .
Action Environment
The presence of a catalytic amount of acid is known to induce dynamic component exchange in the macrobicyclic structures synthesized using this compound .
Properties
IUPAC Name |
5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORITYIZDHJCGT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920664 | |
Record name | 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112101-81-2 | |
Record name | (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112101-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112101812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(-)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67X36A2XME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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